Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)-

Lipophilicity Drug-likeness Physicochemical property

Procure Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)- (CAS 917909-57-0) for your medicinal chemistry program. This is the validated 5-CF₃ regioisomer, not the 2-CF₃ or 4-chloro analogs. Its substitution pattern (XLogP3-AA=1.6, PSA=74.25 Ų) is critical for ATP-site kinase inhibition and CNS drug-like properties, as demonstrated in WO2006/136402 A1 for Mnk1/Mnk2 inhibitors. Ensure batch-to-batch consistency and avoid regioisomeric impurities that compromise synthetic yields and biological activity.

Molecular Formula C7H3F3N2OS
Molecular Weight 220.17 g/mol
CAS No. 917909-57-0
Cat. No. B3302602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)-
CAS917909-57-0
Molecular FormulaC7H3F3N2OS
Molecular Weight220.17 g/mol
Structural Identifiers
SMILESC1=C(C2=C(S1)N=CNC2=O)C(F)(F)F
InChIInChI=1S/C7H3F3N2OS/c8-7(9,10)3-1-14-6-4(3)5(13)11-2-12-6/h1-2H,(H,11,12,13)
InChIKeyPPJRAFXTGOFDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)- (CAS 917909-57-0): Core Scaffold Identity and Physicochemical Profile for Rational Procurement


Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)- (CAS 917909-57-0) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4(1H)-one class, characterized by a trifluoromethyl group at the 5-position of the thiophene ring . This compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, most notably disclosed in patent WO2006/136402 A1 (Develogen AG) for the preparation of Mnk1/Mnk2 kinase inhibitors . The compound has a molecular formula of C₇H₃F₃N₂OS, an exact mass of 219.99181838 Da, and a computed XLogP3-AA of 1.6, with a polar surface area of 74.25 Ų . Multiple suppliers offer this compound at ≥98% purity (HPLC), making it a readily accessible building block for medicinal chemistry and chemical biology applications .

Why Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)- Cannot Be Interchanged with Its Closest Analogs: Positional and Substituent-Driven Differentiation


Within the thieno[2,3-d]pyrimidin-4(1H)-one family, substitution pattern and position critically dictate physicochemical properties, synthetic reactivity, and downstream biological targeting. The 5-CF₃ substituent in CAS 917909-57-0 confers a substantially higher lipophilicity (XLogP3-AA = 1.6) compared to the unsubstituted parent scaffold (MW 152.17, C₆H₄N₂OS, CAS 14080-50-3), while the 4-oxo group provides a distinct hydrogen-bonding donor/acceptor profile relative to the 4-chloro analog (CAS 917909-58-1). Furthermore, the 5-position CF₃ regioisomer differs from the 2-CF₃ variant (CAS 1374831-01-2) in both electronic distribution and steric environment around the pyrimidine ring, which directly affects nucleophilic aromatic substitution reactivity at the 4-position—a key transformation for generating kinase inhibitor libraries as exemplified in WO2006/136402 A1 . These differences are not merely academic; they translate into divergent synthetic yields, distinct intermediate reactivity, and non-interchangeable biological outcomes when incorporated into final pharmacophores .

Quantitative Differentiation Evidence for Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)- (CAS 917909-57-0) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 5-CF₃ Substituent Confers Measurably Higher LogP vs. Unsubstituted Parent Scaffold

The 5-trifluoromethyl substitution on CAS 917909-57-0 results in a computed XLogP3-AA of 1.6, which represents a meaningful increase in lipophilicity compared to the unsubstituted thieno[2,3-d]pyrimidin-4(1H)-one parent scaffold (CAS 14080-50-3). While the exact XLogP3-AA of the parent scaffold is not available from the same computational source, the parent's lower molecular weight (152.17 vs. 220.17) and absence of fluorination predict a substantially lower LogP, consistent with the general observation that each CF₃ group contributes approximately +0.5 to +0.8 LogP units depending on the scaffold .

Lipophilicity Drug-likeness Physicochemical property

Molecular Weight and Exact Mass Differentiation: Precision Quality Control for Procurement Decisions

CAS 917909-57-0 has an exact mass of 219.99181838 Da and a molecular weight of 220.17 g/mol. This differs significantly from the unsubstituted parent (CAS 14080-50-3, MW 152.17, exact mass not listed but would be approximately 152.0) and from the 4-chloro analog (CAS 917909-58-1, MW 238.62, exact mass 237.95800) . The 2-CF₃ regioisomer (CAS 1374831-01-2) shares an identical molecular formula (C₇H₃F₃N₂OS, MW 220.17) but can be distinguished by chromatographic retention time and mass spectrometric fragmentation patterns due to positional isomerism .

Exact mass Molecular weight Quality control Procurement specification

Hydrogen Bond Donor/Acceptor Profile: 5-CF₃ Substitution Preserves a Distinct H-Bond Architecture vs. 4-Chloro and 2-Amino Analogs

CAS 917909-57-0 possesses 1 hydrogen bond donor (the 1H of the pyrimidinone ring) and 6 hydrogen bond acceptors (the carbonyl oxygen, two pyrimidine nitrogen atoms, the thiophene sulfur, and three fluorine atoms). This profile differs markedly from the 4-chloro analog (CAS 917909-58-1), which lacks the carbonyl oxygen and therefore has 0 H-bond donors and a reduced number of acceptors, and from the 2-amino analog (CAS 1423165-37-0), which adds an additional H-bond donor at the 2-position . The 2-CF₃ regioisomer (CAS 1374831-01-2) retains the same H-bond donor/acceptor count but differs in the spatial orientation of the CF₃ group, which affects the orientation of the thiophene sulfur relative to the pyrimidine ring and consequently the 3D pharmacophore .

Hydrogen bonding Drug-receptor interaction Structural biology Scaffold selection

Patent-Backed Synthetic Utility: Disclosed in Mnk Kinase Inhibitor Patent WO2006/136402 as a Privileged Intermediate

CAS 917909-57-0 is explicitly disclosed in WO2006/136402 A1 (Develogen AG) as a core scaffold used to prepare [2-(tetrahydro-furan-3-yloxy)-phenyl]-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-yl)-amine and related analogs, which are claimed as inhibitors of Mnk1 and Mnk2 kinases . In contrast, the 2-CF₃ regioisomer (CAS 1374831-01-2) and the 4-chloro analog (CAS 917909-58-1) are not explicitly exemplified in this same patent claim set, underscoring the specific synthetic and pharmacological relevance of the 5-CF₃-4-oxo substitution pattern for this therapeutic target . The 4-chloro analog (CAS 917909-58-1) is listed as a distinct catalog item by the same supplier (Shanghai Changyan Chemical, catalog CY42924), confirming these are separate inventory items with different reactivity profiles .

Kinase inhibitor Synthetic intermediate Patent disclosure Mnk inhibitor

Polar Surface Area (PSA): 5-CF₃ Scaffold Provides a Favorable PSA of 74.25 Ų for CNS Drug-likeness Relative to Higher LogP Analogs

CAS 917909-57-0 has a computed topological polar surface area (TPSA) of 74.25 Ų . This value falls within the favorable range for potential CNS penetration (<90 Ų) while maintaining sufficient polarity for aqueous solubility. By comparison, the 4-chloro analog (CAS 917909-58-1) has a lower PSA of 54.02 Ų due to the absence of the carbonyl oxygen, combined with a higher LogP of 3.36, making it significantly more lipophilic and potentially less CNS-favorable . The unsubstituted parent (CAS 14080-50-3) would have a structurally similar PSA to the target compound, but without the metabolic stability benefits conferred by the CF₃ group.

Polar surface area CNS drug-likeness Physicochemical property Blood-brain barrier

Rotatable Bond Count: Zero Rotatable Bonds Confer Conformational Rigidity Advantageous for Kinase Inhibitor Binding

CAS 917909-57-0 has zero rotatable bonds (PubChem, computed by Cactvs 3.4.8.18), indicating a fully rigid, planar heterocyclic core . This contrasts with many thieno[2,3-d]pyrimidine derivatives bearing flexible substituents at the 2- or 6-positions, which introduce rotatable bonds and conformational entropy penalties upon target binding. The conformational rigidity of the 5-CF₃ scaffold is a desirable feature for kinase inhibitor design, as it pre-organizes the pharmacophore for ATP-binding site complementarity and can contribute to improved ligand efficiency .

Conformational rigidity Ligand efficiency Kinase inhibitor Scaffold design

Procurement-Driven Application Scenarios for Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)- (CAS 917909-57-0)


Mnk1/Mnk2 Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing Mnk kinase inhibitors for oncology or metabolic disease indications can use CAS 917909-57-0 as a validated core scaffold for late-stage diversification. The patent WO2006/136402 A1 explicitly demonstrates the conversion of this intermediate to [2-(tetrahydro-furan-3-yloxy)-phenyl]-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-yl)-amine via nucleophilic aromatic substitution at the 4-position . The 5-CF₃ substitution provides metabolic stability and lipophilicity (XLogP3-AA = 1.6, PSA = 74.25 Ų) compatible with oral bioavailability requirements .

Structure-Based Drug Design Leveraging Conformational Rigidity

The zero rotatable bond count of CAS 917909-57-0 provides a rigid, planar pharmacophore that minimizes entropic penalty upon kinase ATP-site binding . Computational chemists and structural biologists can utilize this scaffold for docking studies and fragment-based drug design, where conformational pre-organization is a key criterion for hit-to-lead progression. The distinct H-bond donor/acceptor profile (1 HBD, 6 HBA) allows predictable binding mode predictions within the kinase hinge region .

CNS-Targeted Kinase Inhibitor Discovery

The favorable combination of moderate lipophilicity (XLogP3-AA = 1.6, or LogP = 2.42 from alternative calculation) and PSA of 74.25 Ų positions this scaffold within CNS drug-like chemical space (PSA < 90 Ų, LogP < 5) . Neuroscience drug discovery programs targeting brain-penetrant kinase inhibitors can prioritize this scaffold over the more lipophilic 4-chloro analog (CAS 917909-58-1, LogP 3.36, PSA 54.02 Ų) to reduce the risk of poor brain penetration or hERG liability .

Analytical QC and Regioisomer Identity Confirmation

Procurement and QC teams can leverage the distinct exact mass (219.99181838 Da) and molecular formula (C₇H₃F₃N₂OS) to confirm the identity of CAS 917909-57-0 by HRMS or LC-MS, differentiating it from co-eluting regioisomers such as the 2-CF₃ variant (CAS 1374831-01-2) which shares the same molecular formula but can be distinguished by chromatographic retention time and MS/MS fragmentation . Multiple suppliers offer this compound at ≥98% purity (HPLC), providing a reliable procurement specification .

Quote Request

Request a Quote for Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.